molecular formula C5H6O3 B1235172 (2E)-2-hydroxypenta-2,4-dienoic acid CAS No. 159694-16-3

(2E)-2-hydroxypenta-2,4-dienoic acid

Cat. No.: B1235172
CAS No.: 159694-16-3
M. Wt: 114.1 g/mol
InChI Key: VHTQQDXPNUTMNB-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-hydroxypenta-2,4-dienoic acid is an organic compound characterized by the presence of a hydroxyl group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydroxypenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with acrolein, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydroxypenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

    Reduction: The conjugated diene system can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2E)-2-carboxypenta-2,4-dienoic acid.

    Reduction: Formation of 2-hydroxypentanoic acid.

    Substitution: Formation of (2E)-2-chloropenta-2,4-dienoic acid or (2E)-2-bromopenta-2,4-dienoic acid.

Scientific Research Applications

(2E)-2-hydroxypenta-2,4-dienoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-hydroxypenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system allow it to participate in various biochemical reactions, such as enzyme catalysis and signal transduction. The compound may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-hydroxyhexa-2,4-dienoic acid: Similar structure with an additional carbon atom.

    (2E)-2-hydroxybut-2,4-dienoic acid: Similar structure with one fewer carbon atom.

    (2E)-2-hydroxy-3-methylpenta-2,4-dienoic acid: Similar structure with a methyl group substitution.

Uniqueness

(2E)-2-hydroxypenta-2,4-dienoic acid is unique due to its specific combination of a hydroxyl group and a conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

159694-16-3

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

(2E)-2-hydroxypenta-2,4-dienoic acid

InChI

InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2-3,6H,1H2,(H,7,8)/b4-3+

InChI Key

VHTQQDXPNUTMNB-ONEGZZNKSA-N

SMILES

C=CC=C(C(=O)O)O

Isomeric SMILES

C=C/C=C(\C(=O)O)/O

Canonical SMILES

C=CC=C(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-hydroxypenta-2,4-dienoic acid
Reactant of Route 2
(2E)-2-hydroxypenta-2,4-dienoic acid
Reactant of Route 3
(2E)-2-hydroxypenta-2,4-dienoic acid
Reactant of Route 4
(2E)-2-hydroxypenta-2,4-dienoic acid
Reactant of Route 5
(2E)-2-hydroxypenta-2,4-dienoic acid
Reactant of Route 6
(2E)-2-hydroxypenta-2,4-dienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.